2-Benzyloxy-6-fluorobenzonitrile CAS 94088-45-6 properties
2-Benzyloxy-6-fluorobenzonitrile CAS 94088-45-6 properties
An In-Depth Technical Guide to 2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6): Properties, Synthesis, and Applications
Introduction
2-Benzyloxy-6-fluorobenzonitrile, identified by CAS number 94088-45-6, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structure, which integrates a benzonitrile core with a strategically placed fluorine atom and a benzyloxy group, imparts a unique combination of reactivity and physicochemical properties. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its chemical identity, properties, synthetic routes, and critical applications as a versatile chemical intermediate.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational for its effective application in research and development.
Chemical Identifiers
The compound is known by several synonyms across chemical databases and literature, which are consolidated below for clarity.[2]
| Identifier | Value |
| CAS Number | 94088-45-6[2] |
| IUPAC Name | 2-fluoro-6-(phenylmethoxy)benzonitrile[2] |
| Synonyms | 2-(Benzyloxy)-6-fluorobenzonitrile, 6-Benzyloxy-2-fluorobenzonitrile, Benzonitrile, 2-fluoro-6-(phenylmethoxy)-[1][2] |
| Molecular Formula | C₁₄H₁₀FNO[2] |
| Molecular Weight | 227.23 g/mol [2] |
| InChI | InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2[2] |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N[2] |
Physicochemical Data
The physicochemical properties of 2-Benzyloxy-6-fluorobenzonitrile dictate its behavior in both reaction vessels and biological systems. These parameters are crucial for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Reference |
| Physical State | Solid | |
| Boiling Point | 359.4 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 171.2 ± 23.7 °C | [1] |
| LogP (Octanol/Water) | 3.42 | |
| Refractive Index | 1.581 | [1] |
The notable LogP value of 3.42 indicates the compound's hydrophobic nature and suggests limited solubility in water. This characteristic is a key consideration in pharmaceutical development, influencing factors such as membrane permeability, absorption, and distribution within physiological systems.
Section 2: Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of 2-Benzyloxy-6-fluorobenzonitrile relies on a well-established reaction mechanism: nucleophilic aromatic substitution (SₙAr).
Synthetic Pathway: Nucleophilic Aromatic Substitution
This method involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol. The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack. The benzyloxy group, formed from benzyl alcohol and a base, acts as the nucleophile, displacing one of the fluorine atoms.
Causality Behind Experimental Choices:
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Substrate: 2,6-difluorobenzonitrile is the ideal starting material. The two fluorine atoms strongly activate the ring for SₙAr, and one serves as an excellent leaving group.
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Nucleophile: Benzyl alcohol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form the more potent benzyl oxide nucleophile.
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Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is employed. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without forming hydrogen bonds with the nucleophile, thereby maximizing its reactivity.
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Temperature: The reaction is typically heated to provide the necessary activation energy for the substitution to proceed at a practical rate.
Caption: General workflow for the synthesis of 2-Benzyloxy-6-fluorobenzonitrile.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis.
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Preparation: To a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the suspension.
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Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: After completion, cool the mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude residue by column chromatography on silica gel to yield the final product.
Section 3: Core Reactivity and Key Applications
The true value of 2-Benzyloxy-6-fluorobenzonitrile lies in its utility as a versatile building block. The molecule's distinct functional groups—nitrile, fluorine, and benzyloxy—provide multiple handles for diverse chemical transformations.
Intermediate in Pharmaceutical Research
A primary application of this compound is as a key intermediate in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Research has shown that the fluorinated benzonitrile scaffold is a critical pharmacophore for achieving potent inhibitory activity against the HIV-1 reverse transcriptase enzyme. Derivatives have demonstrated exceptional potency, with some analogues showing activity in the picomolar range.
Versatile Partner in Cross-Coupling Reactions
Beyond its role in NNRTI synthesis, the compound is a valuable partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction enables the formation of carbon-carbon bonds, specifically for constructing complex biaryl or aryl-heteroaryl structures, which are prevalent motifs in many biologically active molecules.[1] In this context, the C-F bond can be activated for coupling, or the nitrile group can be transformed into other functionalities prior to coupling.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Section 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification: The compound is classified as an irritant.[1][3]
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Handling Precautions:
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Storage Conditions:
Conclusion
2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6) is more than a simple chemical; it is a strategic building block that empowers the synthesis of complex and high-value molecules. Its well-defined physicochemical properties, accessible synthetic route via nucleophilic aromatic substitution, and proven utility in the development of antiviral agents and as a partner in cross-coupling reactions make it an indispensable tool for researchers in medicinal chemistry and organic synthesis. Adherence to proper safety and handling protocols is essential for harnessing its full potential in the laboratory.
References
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2-Benzyloxy-6-fluorobenzonitrile | C14H10FNO | CID 3023482 - PubChem. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Cas 94088-45-6, 6-benzyloxy-2-fluorobenzonitrile | lookchem.com. (n.d.). Retrieved January 11, 2026, from [Link]
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2-Benzyloxy-6-fluorobenzonitrile. (n.d.). Retrieved January 11, 2026, from [Link]
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GHS SDS for CAS 94088-45-6, 6-benzyloxy-2-fluorobenzonitrile. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
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